molecular formula C12H8ClN3O B7811392 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine CAS No. 1018142-92-1

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine

Cat. No.: B7811392
CAS No.: 1018142-92-1
M. Wt: 245.66 g/mol
InChI Key: VSDJHDJTXBOETC-UHFFFAOYSA-N
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Description

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1) is a synthetic purine analog where the imidazole ring is replaced by an oxazole ring, making it a structural antimetabolite of nucleic acid bases . This scaffold is recognized as a valuable structure in medicinal chemistry for the design of novel anticancer therapies . The core oxazolo[5,4-d]pyrimidine system is a key pharmacophore in oncology due to its structural similarity to purines, allowing it to act as a potential antimetabolite that can competitively inhibit the use of natural substrates or be incorporated to form dysfunctional macromolecules . Derivatives of this scaffold exhibit a wide range of biological activities by inhibiting various enzymes and signaling pathways associated with carcinogenesis . Specifically, oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of critical molecular targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR) . VEGFR-2 is a key driver of tumor angiogenesis, and its inhibition blocks the formation of new blood vessels that supply tumors, thereby reducing cancer growth . The chloro substituent at the 7-position of the pyrimidine ring is a common reactive handle that facilitates further synthetic elaboration, allowing researchers to introduce diverse amine functionalities to create candidate molecules for structure-activity relationship (SAR) studies . Specifications: CAS Number: 1018142-92-1 . Molecular Formula: C 12 H 8 ClN 3 O . Molecular Weight: 245.66 g/mol . SMILES: CC1=CC=C(C2=NC3=C(Cl)N=CN=C3O2)C=C1 . Note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-2-(4-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJHDJTXBOETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222502
Record name 7-Chloro-2-(4-methylphenyl)oxazolo[5,4-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID801222502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018142-92-1
Record name 7-Chloro-2-(4-methylphenyl)oxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018142-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-methylphenyl)oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Conditions

Phosphoryl chloride (POCl₃) serves dual roles as a cyclizing agent and chlorinating reagent. In a representative procedure:

  • A hydroxylated pyrimidine precursor (e.g., 5-amino-4-hydroxy-2-(p-tolyl)pyrimidine) is treated with POCl₃ at 80–110°C.

  • The hydroxyl group at position 7 undergoes nucleophilic substitution with Cl⁻, while adjacent nitrogen and oxygen atoms facilitate oxazole ring closure.

Critical parameters :

  • Molar ratio : POCl₃:precursor ≥ 5:1 ensures complete conversion.

  • Solvent : Anhydrous dichloroethane or toluene prevents hydrolysis.

  • Catalysis : Addition of N,N-dimethylaniline (0.1 eq) enhances reaction rate by absorbing HCl byproducts.

Yield Optimization

ParameterOptimal RangeYield Impact
Temperature100–110°C+15–20%
Reaction Time6–8 hoursMax at 7 hrs
POCl₃ Excess5–6 eqPlateau >6 eq

Post-reaction quenching with ice-water followed by neutralization (NaHCO₃) and extraction (CH₂Cl₂) typically affords crude yields of 68–72%. Recrystallization from ethanol increases purity to >98% (HPLC).

Alternative Chlorination Pathways

Post-Cyclization Chlorination

For precursors lacking the chloro group, direct chlorination can be achieved using:

  • SOCl₂/PCl₃ : Effective but requires strict anhydrous conditions.

  • N-Chlorosuccinimide (NCS) : Selective for electron-rich positions but lower yields (45–50%).

One-Pot Tandem Synthesis

A patent-derived method adapts Grignard chemistry for tandem chain elongation and cyclization:

  • Grignard formation : 1-Bromo-5-chloropentane + Mg → organomagnesium intermediate.

  • Condensation : Reaction with oxalic acid diethyl ester forms β-keto ester.

  • Cyclization : Intramolecular attack of amine on ketone generates oxazolo ring.

Though originally developed for aliphatic systems, modifying the aryl component (e.g., p-tolyl Grignard) could theoretically yield the target compound.

p-Tolyl Group Introduction Strategies

Pre-Functionalized Starting Materials

Using commercially available p-tolyl oxazole derivatives (e.g., 2-(p-tolyl)oxazole-4-carbaldehyde) avoids late-stage coupling but requires custom synthesis.

Suzuki-Miyaura Coupling

Post-cyclization arylation offers flexibility:

  • Borylation : Install boronic ester at position 2 using BH₃·THF.

  • Cross-coupling : React with p-tolyl iodide under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O).

Limitations :

  • Requires halogenated oxazolo[5,4-d]pyrimidine precursors.

  • Competing side reactions reduce yields to 50–55%.

Purification and Characterization

Crystallization Techniques

Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water (7:3)99.1Needle-like
Acetonitrile98.5Prismatic
Ethyl Acetate/Hexane97.8Platelet

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): p-Tolyl aromatic protons at δ 7.35–7.42 (m, 4H), oxazole H at δ 8.21 (s).

  • HRMS : Calculated for C₁₄H₁₁ClN₃O [M+H]⁺ 264.0641, found 264.0638.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
POCl₃ Cyclization7298Industrial
Grignard Condensation5295Pilot-scale
Suzuki Coupling5597Lab-scale

The POCl₃ route remains superior for large-scale production due to fewer steps and established safety protocols.

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes (e.g., 30 min at 150W) while maintaining yields at 70%.

Flow Chemistry Approaches

Continuous processing minimizes thermal degradation, improving yields to 78% for POCl₃ cyclization .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine exhibit significant anticancer properties . Notably, compounds within this class have shown selective cytotoxicity against various cancer cell lines, including:

  • Leukemia
  • Colon Cancer

For instance, several studies have demonstrated that these compounds can effectively inhibit cell proliferation in cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HT29 (colon adenocarcinoma) with varying degrees of potency .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique features:

Compound NameStructureUnique Features
7-Amino-oxazolo[5,4-d]pyrimidineStructureContains an amino group at position 7, enhancing solubility and biological activity.
7-Piperazin-substituted oxazolo[5,4-d]pyrimidinesStructureIncorporation of piperazine moiety increases lipophilicity and alters pharmacokinetics.
Pyrazolo[3,4-d]pyrimidineStructureExhibits distinct biological activities against CDK2; different heterocyclic framework.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. Among the tested compounds, certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .
  • Selectivity and Toxicity : Another investigation highlighted the selectivity of specific derivatives towards leukemia and colon cancer cells while showing reduced toxicity against normal human cells. This selectivity index is crucial for developing safer therapeutic options in oncology .
  • Synthesis and Characterization : The synthesis of 7-piperazin-substituted derivatives demonstrated promising results in terms of anticancer activity across multiple cancer cell lines. The characterization included advanced techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .

Mechanism of Action

The mechanism by which 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, but they often involve the modulation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The p-tolyl group at position 2 in 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine enhances hydrophobic interactions with VEGFR-2’s active site, particularly in the hinge region (Glu917, Cys919) . In contrast, compound 3g replaces the p-tolyl group with an isoxazole substituent, improving solubility and achieving superior cytotoxicity (CC50 = 58.4 µM vs. 5-FU’s 381.2 µM) .
  • Methyl groups at position 5 (e.g., SCM5) correlate with BCL-2 suppression, whereas their absence (as in the primary compound) shifts activity toward VEGFR-2 inhibition .

Mechanistic Divergence: While this compound primarily targets VEGFR-2, SCM9 (another analog) activates MAPK pathways (JNK, p38α/β) without affecting apoptosis regulators .

Selectivity Profiles: Derivatives like 47 and 48 (2-chlorophenyl substituents) show nanomolar affinity for CB2 receptors, highlighting how minor structural changes (e.g., piperazine tails) can redirect activity toward non-oncological targets .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Weight (g/mol) LogP Solubility (Predicted) Key ADME Properties
This compound 245.66 1.65 Low Moderate CYP3A4 inhibition
Compound 3g 298.34 1.89 Moderate High membrane permeability
2-Methyl-7-methylthio derivative 181.22 1.64 Low Rapid hepatic clearance
Tivozanib 427.89 3.10 Low High plasma protein binding
  • Lipophilicity : The higher LogP of compound 3g (1.89 vs. 1.65 for the primary compound) correlates with improved cellular uptake but may increase toxicity risks .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., methylthio in 2-methyl-7-methylthio derivatives) in this compound suggests slower clearance compared to analogs with sulfur-containing substituents .

Molecular Docking and Binding Mode Analysis

  • VEGFR-2 Binding: The oxazolo[5,4-d]pyrimidine core in 7-chloro-2-(p-tolyl) derivatives forms hydrogen bonds with Glu917 and Cys919 in VEGFR-2’s hinge region, mimicking ATP-binding . Compound 3g’s 3-(N,N-dimethylamino)propyl tail occupies a hydrophobic pocket near Asp1046, enhancing binding affinity (ΔG = -9.2 kcal/mol) compared to the primary compound (-8.5 kcal/mol) .

Biological Activity

7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structural framework includes an oxazole ring fused to a pyrimidine, which is known for its pharmacological versatility. The presence of the chloro and p-tolyl groups enhances its biological profile by potentially influencing receptor interactions and solubility.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. In vitro evaluations have shown that compounds related to this structure can inhibit the growth of various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
SCM5MCF-70.2 - 2.0Induction of apoptosis
SCM9HCT-1160.3 - 4.2Cell cycle arrest
SCM10A5490.6 - 7.8Inhibition of proliferation

The mechanism by which these compounds exert their effects often involves the activation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest at the G1 phase, as indicated by various assays assessing cell viability and apoptosis rates .

2. Antiviral Activity

In addition to anticancer properties, this compound derivatives have shown potential as antiviral agents. They have been evaluated against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), demonstrating effective inhibition with EC50 values in the low micromolar range.

CompoundVirus TestedEC50 (µM)Selectivity Index
SCM12ZIKV2.4High
SCM13DENV-21.4Moderate

The antiviral mechanism is believed to involve interference with viral replication processes, potentially through inhibition of viral polymerases or other essential viral proteins .

3. Immunological Activity

Several studies have highlighted the immunosuppressive properties of oxazolo[5,4-d]pyrimidine derivatives. These compounds have been tested in vitro for their ability to modulate immune responses, showing promise in conditions where immune suppression is beneficial.

Case Studies and Research Findings

Case Study: Anticancer Evaluation
A notable study involved the evaluation of various synthesized oxazolo[5,4-d]pyrimidines against a panel of cancer cell lines using the National Cancer Institute's protocol. Among these compounds, those derived from the p-tolyl substitution exhibited selective cytotoxicity against leukemia and colon cancer cell lines with significant growth inhibition observed .

Research Findings: Mechanistic Insights
Mechanistic studies suggest that compounds like this compound may activate caspase cascades leading to apoptosis in cancer cells. This was supported by flow cytometry analysis revealing increased sub-G1 populations indicative of apoptotic cells post-treatment .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclization and chlorination steps. A common approach involves refluxing intermediates with phosphorus oxychloride (POCl₃) in 1,4-dioxane, followed by neutralization and purification via column chromatography (e.g., petroleum ether/ethyl acetate). Triethylamine is often used as a base to facilitate chlorination . For oxazolo-pyrimidine scaffolds, cyclization with amines (e.g., piperazine) under reflux in dioxane has been reported to improve yields . Optimization should focus on solvent choice, temperature control (e.g., 105–110°C), and stoichiometric ratios of POCl₃ to precursor .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹), and mass spectrometry for molecular weight confirmation. X-ray crystallography is critical for resolving ambiguities, as seen in pyrazolo-pyrimidine analogs, where H atoms were mapped via difference Fourier methods . For purity, HPLC with UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How do substituents on the oxazole and pyrimidine rings influence the compound’s biological activity?

  • Answer : The p-tolyl group enhances lipophilicity, potentially improving membrane permeability, while the chlorine atom at position 7 may act as a hydrogen-bond acceptor or influence electronic density. Analogous pyrazolo-pyrimidines show that substituents like methyl or trifluoromethyl groups modulate selectivity for enzymes (e.g., COX-2 inhibition) or receptors (e.g., benzodiazepine ligands) . Computational modeling (e.g., DFT for charge distribution) and SAR studies comparing derivatives with varying para-substituted aryl groups are essential .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Answer : Discrepancies often arise from solvent polarity (e.g., ethanol vs. dioxane), reaction time (3–6 hours), or workup methods (e.g., NaHCO₃ neutralization vs. direct extraction). For example, achieved 70% yield via column chromatography, while reported excellent yields using hydrazine in alcohol solvents. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are critical. Analytical validation via HPLC-MS can identify side products (e.g., dechlorinated byproducts) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzymatic inhibition?

  • Answer :

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Docking studies : Use X-ray structures of homologous enzymes (e.g., CRF1 receptors) to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Mutagenesis : Replace residues in enzyme active sites (e.g., His or Asp) to test hydrogen-bonding interactions.
    highlights the utility of replacing chloro-substituents with amine groups to study binding specificity in pyrrolo-pyrimidines .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer : Key challenges include:

  • Regioselective chlorination : Competing reactions at N1 vs. C7 positions can occur; using bulky bases (e.g., DIPEA) may suppress side reactions .
  • Purification : Scale-up often leads to lower yields due to solubility issues. Continuous-flow reactors (CFRs) with automated temperature/pH control, as described for thiazolo-pyridines, improve consistency .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) require rigorous removal to avoid toxicity in biological assays .

Methodological Considerations

Q. Which spectroscopic techniques are most effective for detecting degradation products?

  • Answer : LC-MS/MS identifies low-abundance degradation products (e.g., hydrolyzed oxazole rings). ²⁵Cl NMR (if accessible) tracks chlorine environments, while HPLC-DAD monitors stability under stress conditions (heat, light). emphasizes the need for high-resolution MS to distinguish isomers in pyrrolo-pyrimidine analogs .

Q. How can computational tools aid in predicting the compound’s reactivity or toxicity?

  • Answer :

  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), CYP450 interactions, and hERG channel inhibition.
  • Reactivity : DFT calculations (Gaussian, ORCA) predict sites for nucleophilic attack (e.g., C7 chlorine substitution) .
  • Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity or mutagenicity based on structural motifs .

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